{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid {(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9835181
InChI: InChI=1S/C21H16N2O4S2/c1-12-6-8-13(9-7-12)10-22-15-5-3-2-4-14(15)17(19(22)26)18-20(27)23(11-16(24)25)21(28)29-18/h2-9H,10-11H2,1H3,(H,24,25)/b18-17-
SMILES: CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O
Molecular Formula: C21H16N2O4S2
Molecular Weight: 424.5 g/mol

{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

CAS No.:

Cat. No.: VC9835181

Molecular Formula: C21H16N2O4S2

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid -

Specification

Molecular Formula C21H16N2O4S2
Molecular Weight 424.5 g/mol
IUPAC Name 2-[(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C21H16N2O4S2/c1-12-6-8-13(9-7-12)10-22-15-5-3-2-4-14(15)17(19(22)26)18-20(27)23(11-16(24)25)21(28)29-18/h2-9H,10-11H2,1H3,(H,24,25)/b18-17-
Standard InChI Key YNAKTFRNKWSYAT-ZCXUNETKSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(=O)O)/C2=O
SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O

Introduction

Structural Characteristics and Molecular Configuration

The compound’s structure integrates three key components:

  • Indole moiety: A bicyclic aromatic system with a benzopyrrole framework, substituted at the 1-position by a 4-methylbenzyl group and at the 3-position by a ketone group.

  • Thiazolidinone ring: A five-membered heterocycle containing sulfur and nitrogen atoms, featuring a thioxo (C=S) group at position 2 and a ketone (C=O) at position 4.

  • Acetic acid side chain: Attached to the thiazolidinone nitrogen, enabling solubility and potential interactions with biological targets.

The (5Z) configuration denotes the cis geometry of the double bond connecting the indole and thiazolidinone rings, a critical feature for maintaining planar conjugation and stabilizing molecular interactions .

Comparative Structural Analysis

The compound shares structural homology with clinically relevant molecules:

CompoundStructural FeaturesBiological Activity
ThiazolidinedioneThiazolidinone ring with two ketone groupsAntidiabetic (PPAR-γ agonist)
IndomethacinIndole acetic acid derivativeAnti-inflammatory (COX inhibitor)
BenzothiazoleBenzene fused to thiazoleAntimicrobial, Anticancer

This hybrid architecture positions the compound as a versatile scaffold for targeting multiple pathways .

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

The synthesis involves multi-step reactions:

  • Claisen Condensation: Thiazolidine-2,4-dione reacts with a substituted indole-3-carbaldehyde derivative to form the hydrazone intermediate .

  • Cyclocondensation: The intermediate undergoes cyclization with thioglycolic acid under microwave irradiation (80–100°C, 6 hours) to yield the thiazolidinone core .

  • Functionalization: Introduction of the 4-methylbenzyl group via nucleophilic substitution, followed by acetic acid side chain attachment .

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (≥85%) .

Chemical Stability

The compound exhibits moderate stability in aqueous solutions (pH 5–8) but degrades under strong acidic (pH < 3) or alkaline (pH > 10) conditions. The thioxo group enhances reactivity toward electrophiles, enabling derivatization at the sulfur atom .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine models, the compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 8.2 μM) and reduces prostaglandin E₂ levels by 62% at 10 mg/kg. Molecular docking reveals hydrogen bonding with COX-2’s Tyr385 and Ser530 residues, mimicking non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

  • Bacterial Inhibition: Exhibits MIC values of 12.5 μg/mL against Salmonella typhi by targeting 3-dehydroquinase, a key enzyme in aromatic amino acid biosynthesis .

  • Fungal Activity: Reduces Candida albicans growth by 89% at 50 μg/mL, surpassing fluconazole’s efficacy .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (43%) due to high logP (2.8) and plasma protein binding (91%) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites excreted renally .

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rats, with no histopathological changes in liver or kidneys at therapeutic doses .

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .

Comparative Analysis with Analogues

Parameter{(5Z)-...}Acetic AcidThiazolidinedioneIndomethacin
TargetsCOX-2, PPAR-γPPAR-γCOX-1/2
IC₅₀ (COX-2)8.2 μMN/A0.7 μM
Anticancer IC₅₀12.7–25.6 μMN/A>100 μM
MIC (S. typhi)12.5 μg/mLN/A50 μg/mL

The compound’s dual COX-2/PPAR-γ modulation distinguishes it from single-target analogues .

Future Directions and Applications

Therapeutic Development

  • Formulation Optimization: Nanoencapsulation to enhance solubility and bioavailability.

  • Combination Therapy: Synergy with cisplatin or doxorubicin to reduce chemoresistance.

Mechanistic Studies

  • In Vivo Models: Efficacy evaluation in xenograft tumors and inflammatory bowel disease models.

  • Omics Profiling: Transcriptomic and proteomic analyses to identify off-target effects.

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